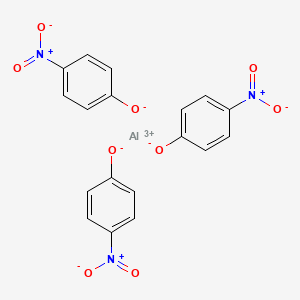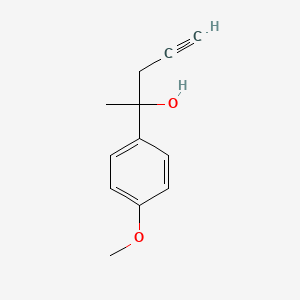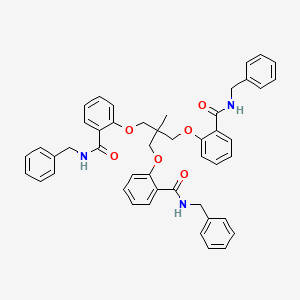![molecular formula C41H32NO2P B11927200 (R)-3-[(E)-[[(S)-1-[2-(Diphenylphosphino)phenyl]ethyl]imino]methyl]-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B11927200.png)
(R)-3-[(E)-[[(S)-1-[2-(Diphenylphosphino)phenyl]ethyl]imino]methyl]-[1,1'-binaphthalene]-2,2'-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-[(E)-[[(S)-1-[2-(Diphenylphosphino)phenyl]ethyl]imino]methyl]-[1,1’-binaphthalene]-2,2’-diol is a chiral compound that features a binaphthalene core with a diphenylphosphino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-[(E)-[[(S)-1-[2-(Diphenylphosphino)phenyl]ethyl]imino]methyl]-[1,1’-binaphthalene]-2,2’-diol typically involves the following steps:
Formation of the Binaphthalene Core: The binaphthalene core can be synthesized through a coupling reaction of naphthalene derivatives.
Introduction of the Diphenylphosphino Group: The diphenylphosphino group is introduced via a phosphination reaction.
Formation of the Imino Group: The imino group is formed through a condensation reaction with an appropriate amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphino group.
Reduction: Reduction reactions may target the imino group.
Substitution: Substitution reactions can occur at various positions on the binaphthalene core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the phosphino group may yield phosphine oxides, while reduction of the imino group may yield amines.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Biology
Biochemical Studies: The compound may be used in studies involving enzyme inhibition or protein-ligand interactions.
Medicine
Drug Development:
Industry
Material Science: Use in the development of new materials with specific optical or electronic properties.
Mecanismo De Acción
The mechanism of action of ®-3-[(E)-[[(S)-1-[2-(Diphenylphosphino)phenyl]ethyl]imino]methyl]-[1,1’-binaphthalene]-2,2’-diol would depend on its specific application. In catalysis, it may act as a chiral ligand, facilitating enantioselective reactions by coordinating to a metal center and influencing the reaction pathway.
Comparación Con Compuestos Similares
Similar Compounds
- ®-3-[(E)-[[(S)-1-[2-(Diphenylphosphino)phenyl]ethyl]imino]methyl]-[1,1’-binaphthalene]-2,2’-diol
- ®-3-[(E)-[[(S)-1-[2-(Diphenylphosphino)phenyl]ethyl]imino]methyl]-[1,1’-binaphthalene]-2,2’-diol
Uniqueness
The uniqueness of ®-3-[(E)-[[(S)-1-[2-(Diphenylphosphino)phenyl]ethyl]imino]methyl]-[1,1’-binaphthalene]-2,2’-diol lies in its chiral properties and the presence of both phosphino and imino groups, which can participate in a variety of chemical reactions and interactions.
Propiedades
Fórmula molecular |
C41H32NO2P |
|---|---|
Peso molecular |
601.7 g/mol |
Nombre IUPAC |
3-[[(1S)-1-(2-diphenylphosphanylphenyl)ethyl]iminomethyl]-1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol |
InChI |
InChI=1S/C41H32NO2P/c1-28(34-20-12-13-23-38(34)45(32-16-4-2-5-17-32)33-18-6-3-7-19-33)42-27-31-26-30-15-9-11-22-36(30)40(41(31)44)39-35-21-10-8-14-29(35)24-25-37(39)43/h2-28,43-44H,1H3/t28-/m0/s1 |
Clave InChI |
SOPVXXDQRYTLSN-NDEPHWFRSA-N |
SMILES isomérico |
C[C@@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N=CC4=CC5=CC=CC=C5C(=C4O)C6=C(C=CC7=CC=CC=C76)O |
SMILES canónico |
CC(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N=CC4=CC5=CC=CC=C5C(=C4O)C6=C(C=CC7=CC=CC=C76)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(R)-7'-[(R)-Hydroxy(phenyl)methyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-ol](/img/structure/B11927142.png)
![[5-(Methoxycarbonyl)-2-methylfuran-3-yl]boronic acid](/img/structure/B11927148.png)





![(S)-2-Hydroxy-2'-[(R)-hydroxy(4-pyridyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11927178.png)

![2-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonyl-6-chlorobenzenesulfinate;1-methyl-4-propan-2-ylbenzene;ruthenium(2+)](/img/structure/B11927196.png)
